molecular formula C15H12ClN3O3S B609607 2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide CAS No. 1449236-96-7

2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide

Cat. No. B609607
CAS RN: 1449236-96-7
M. Wt: 349.789
InChI Key: JWMFLBAPPIWNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide” is a chemical compound with the CAS Number: 1449236-96-7. Its molecular formula is C15H12ClN3O3S and it has a molecular weight of 349.8 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3. Its molar refractivity is 88.4±0.5 cm3. It has 6 H bond acceptors and 2 H bond donors. It has 4 freely rotating bonds. Its ACD/LogP is 2.13. Its ACD/LogD (pH 5.5) is 1.87. Its ACD/BCF (pH 5.5) is 15.51. Its ACD/KOC (pH 5.5) is 247.62. Its polar surface area is 96 Å2. Its polarizability is 35.0±0.5 10-24 cm3. Its surface tension is 62.0±7.0 dyne/cm. Its molar volume is 229.6±7.0 cm3 .

Scientific Research Applications

Inhibitor in Advanced Research

NMS-859 is a highly effective and covalent inhibitor of valosin-containing protein (VCP)/p97 . It offers unparalleled precision and performance for advanced research needs . The IC50s of NMS-859 are 0.37 μM and 0.36 μM for wild-type VCP in the presence of 60 μM and 1 mM ATP in cells, respectively .

Environmental Pollutants Remediation

Nanomaterials (NMs), including NMS-859, have emerged as promising candidates for pollution remediation due to their unique properties . They offer potential advantages over conventional techniques for removing pollutants .

Synthesis Pathways

NMS-859 can be synthesized through various pathways, including traditional synthesis (chemical and physical) and biological synthesis pathways . Each synthesis method has its own advantages and disadvantages .

Mechanisms of Reaction for Pollutants Removal

NMS-859 can be used in several mechanisms of reaction for pollutants removal, such as adsorption, filtration, disinfection, photocatalysis, and oxidation .

Nano-fertilizers in Agriculture

Manganese-based nanomaterials (NMs), including NMS-859, have great potential as alternatives to conventional Mn fertilizers . They can enhance the efficiency of plant nutrient utilization .

Effects on Plant Growth

Studies have investigated the physiological effects of manganese-based NMs, including NMS-859, on inter-root exposure of hydroponically grown rice . The results showed that Mn-based NMs promoted the uptake of mineral elements and enhanced the enzymatic activities of antioxidant systems in rice .

Safety and Hazards

The compound has been classified with the signal word “Danger”. The hazard statements associated with it are H302-H314. The precautionary statements are P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .

properties

IUPAC Name

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFLBAPPIWNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide

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